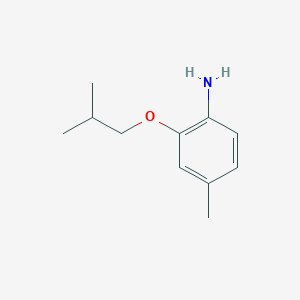

2-Isobutoxy-4-methylaniline

Description

BenchChem offers high-quality 2-Isobutoxy-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLGFFSPQBDKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280940 | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-55-1 | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640767-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isobutoxy-4-methylaniline

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-isobutoxy-4-methylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is presented in three core stages, beginning with the readily available starting material, 2-amino-5-methylphenol. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Isobutoxy-4-methylaniline

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. 2-Isobutoxy-4-methylaniline, with its specific substitution pattern, offers a unique combination of lipophilicity and hydrogen bonding potential, making it a valuable building block for targeting a range of biological entities. Its synthesis, therefore, is of considerable interest to the scientific community. This guide elucidates a logical and field-proven synthetic route, emphasizing the rationale behind each experimental choice to empower researchers with a deep understanding of the process.

A Strategic Three-Step Synthesis Pathway

The synthesis of 2-isobutoxy-4-methylaniline from 2-amino-5-methylphenol is most effectively achieved through a three-step process:

-

Protection of the Amino Group: The nucleophilic nature of the primary amine in the starting material necessitates protection to prevent unwanted side reactions during the subsequent etherification step. Acetylation to form an N-acetylated intermediate is a reliable and cost-effective strategy.[1][2]

-

Williamson Ether Synthesis: The core isobutoxy moiety is introduced via the classic Williamson ether synthesis. This reaction involves the O-alkylation of the protected aminophenol with an appropriate isobutyl halide in the presence of a strong base.[3][4]

-

Deprotection of the Amino Group: The final step involves the removal of the acetyl protecting group to yield the target 2-isobutoxy-4-methylaniline. This is typically achieved through hydrolysis under basic or acidic conditions.[5][6][7]

This strategic approach ensures high selectivity and yield at each stage of the synthesis.

Caption: Overall three-step synthesis pathway for 2-isobutoxy-4-methylaniline.

Step 1: Protection of the Amino Group via Acetylation

Causality of Experimental Choice: The amino group of 2-amino-5-methylphenol is a potent nucleophile and would compete with the hydroxyl group in the subsequent alkylation step, leading to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products. Acetylation effectively "masks" the amine's reactivity by converting it into a less nucleophilic amide. Acetic anhydride is a common and efficient acetylating agent for this purpose.[8]

Experimental Protocol: Synthesis of N-(2-hydroxy-4-methylphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for a period of 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The N-acetylated product will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any unreacted acetic acid and anhydride, and dry under vacuum.

| Parameter | Value |

| Starting Material | 2-Amino-5-methylphenol |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | 50-60 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | >95% |

Step 2: Williamson Ether Synthesis for Isobutoxylation

Causality of Experimental Choice: The Williamson ether synthesis is a robust and versatile method for forming ethers.[3][4] In this step, the hydroxyl group of the protected aminophenol is deprotonated by a strong base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of isobutyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.[9][10] The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the phenol without competing in the alkylation reaction.

Caption: Mechanism of the Williamson Ether Synthesis step.

Experimental Protocol: Synthesis of N-(2-isobutoxy-4-methylphenyl)acetamide

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(2-hydroxy-4-methylphenyl)acetamide in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base Addition: Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Alkylation: Slowly add isobutyl bromide to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-70 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | N-(2-hydroxy-4-methylphenyl)acetamide |

| Reagent | Sodium Hydride (NaH), Isobutyl Bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Step 3: Deprotection of the Amino Group

Causality of Experimental Choice: The final step is the hydrolysis of the acetamide to reveal the primary amine of the target molecule. This can be achieved under either acidic or basic conditions.[5][6][7] Basic hydrolysis, using a strong base like sodium hydroxide, is often preferred as it can minimize the potential for side reactions on the ether linkage. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide, leading to the cleavage of the amide bond.[11]

Experimental Protocol: Synthesis of 2-Isobutoxy-4-methylaniline

-

Reaction Setup: In a round-bottom flask, dissolve the N-(2-isobutoxy-4-methylphenyl)acetamide in a mixture of ethanol and an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide).

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-isobutoxy-4-methylaniline. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

| Parameter | Value |

| Starting Material | N-(2-isobutoxy-4-methylphenyl)acetamide |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Expected Yield | >90% |

Conclusion

The described three-step synthesis provides a reliable and high-yielding pathway to 2-isobutoxy-4-methylaniline. The strategic use of a protecting group for the amine functionality is key to the success of the Williamson ether synthesis, ensuring a clean and selective O-alkylation. The protocols provided herein are based on established and well-understood organic transformations, offering a solid foundation for researchers in their synthetic endeavors. The mechanistic insights and detailed experimental procedures are intended to facilitate not only the successful synthesis of the target molecule but also a deeper understanding of the underlying chemical principles.

References

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Chem Help ASAP. in the chemical literature: Williamson ether synthesis. YouTube. Available at: [Link]

-

Reddit. Williamson Ether synthesis : r/OrganicChemistry. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. Available at: [Link]

- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]

-

ResearchGate. (PDF) Selective alkylation of aminophenols. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

Asian Journal of Chemistry. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Available at: [Link]

-

Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Available at: [Link]

-

RSC Publishing. The synthesis of E enol ethers of protected 4-amino aldehydes. Available at: [Link]

-

Chemistry LibreTexts. Hydrolysis of Amides. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

Chemguide. the hydrolysis of amides. Available at: [Link]

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

-

CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]

-

Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

- Google Patents. DE69418768T2 - Process for the preparation of N-acylated aminophenols.

-

Allen Institute for AI. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]

-

ResearchGate. Highly Efficient Deacetylation by Use of the Neutral Organotin Catalyst [tBu2SnOH(Cl)]2. Available at: [Link]

-

chem.iitb.ac.in. Protecting Groups. Available at: [Link]

-

ResearchGate. Acidic and Basic Amide Hydrolysis. Available at: [Link]

-

ResearchGate. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Available at: [Link]

-

Willingdon College, Sangli. Protection and deprotection. Available at: [Link]

-

PubChem. 5-Amino-2-methylphenol. Available at: [Link]

-

Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available at: [Link]

-

PrepChem.com. Synthesis of 5-amino-o-cresol. Available at: [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

Technical Guide: Spectroscopic Profiling of 2-Isobutoxy-4-methylaniline

The following technical guide provides a comprehensive spectroscopic analysis of 2-Isobutoxy-4-methylaniline (CAS 640767-55-1). This document is structured to serve as a primary reference for structural elucidation, quality control, and analytical method development.

Compound Identity & Structural Significance

2-Isobutoxy-4-methylaniline is a specialized aniline derivative characterized by an electron-donating isobutoxy group at the ortho position and a methyl group at the para position relative to the amine. This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of azo dyes, pharmaceutical active ingredients (APIs), and agrochemicals where steric modulation at the ortho site is critical.

| Property | Detail |

| IUPAC Name | 2-(2-methylpropoxy)-4-methylaniline |

| CAS Number | 640767-55-1 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(C)COc1cc(C)ccc1N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-Isobutoxy-4-methylaniline is defined by the interplay between the electron-rich aromatic core and the branched alkoxy side chain. The data below represents the characteristic shifts observed in deuterated chloroform (

H NMR (Proton) Analysis

The proton spectrum is distinct, featuring a classic 1,2,4-trisubstituted aromatic pattern and a clean isobutyl aliphatic signature.

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Origin |

| Ar-H (C6) | 6.58 - 6.62 | Doublet (d) | 1H | Ortho to amine (shielded) | |

| Ar-H (C5) | 6.63 - 6.67 | Doublet of Doublets (dd) | 1H | Meta to amine, ortho to methyl | |

| Ar-H (C3) | 6.68 - 6.72 | Doublet (d) | 1H | Ortho to alkoxy (deshielded) | |

| NH₂ | 3.40 - 3.80 | Broad Singlet (br s) | 2H | - | Primary Amine (exchangeable) |

| O-CH₂ | 3.72 | Doublet (d) | 2H | Methylene adj. to Oxygen | |

| Ar-CH₃ | 2.24 | Singlet (s) | 3H | - | Methyl on aromatic ring |

| CH (Isobutyl) | 2.05 - 2.15 | Multiplet (m) | 1H | - | Methine of isobutyl group |

| CH₃ (Isobutyl) | 1.05 | Doublet (d) | 6H | Terminal methyls |

Mechanistic Insight: The H-3 proton typically resonates slightly downfield relative to H-5 and H-6 due to the inductive deshielding effect of the adjacent oxygen atom. Conversely, the H-6 proton is significantly shielded by the resonance effect of the amino group ortho to it.

C NMR (Carbon) Analysis

The carbon spectrum confirms the backbone structure with 11 distinct signals.

-

Aromatic Region:

146.5 (C-O), 134.2 (C-N), 127.5 (C-Me), 121.0, 115.5, 112.0 ppm. -

Aliphatic Region:

75.2 (

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for verifying functional group integrity, particularly the primary amine and the ether linkage.

| Frequency ( | Vibration Mode | Functional Group | Diagnostic Value |

| 3420, 3340 | N-H Stretching (Sym/Asym) | Primary Amine ( | Confirms free amine (no salt formation). |

| 2960 - 2870 | C-H Stretching | Alkyl (Isobutyl/Methyl) | Strong intensity due to isobutyl chain. |

| 1620 | N-H Bending (Scissoring) | Primary Amine | Characteristic amine deformation band. |

| 1510, 1450 | C=C Ring Stretching | Aromatic Ring | Confirms benzene core integrity. |

| 1230 | C-O-C Stretching | Aryl Alkyl Ether | Critical: Confirms isobutoxy attachment. |

| 810 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Benzene | Diagnostic for substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight and structural connectivity through fragmentation analysis.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): m/z 179.

Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic core and the cleavage of the isobutyl ether chain.

- (179): The parent ion.

-

(136): Loss of the isopropyl radical (

-

(122): Loss of the isobutyl group (

-

Base Peak: Depending on conditions, the base peak is often the substituted tropylium ion or the aminocresol derivative formed after alkyl loss.

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways expected in the MS analysis.

Caption: Predicted MS fragmentation pathway showing the primary loss of the isobutyl alkyl chain.

Experimental Protocols

To ensure reproducibility in data acquisition, the following standard operating procedures (SOPs) are recommended.

Sample Preparation for NMR

-

Solvent Selection: Use

(99.8% D) with 0.03% TMS as an internal standard. DMSO- -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove undissolved micro-particulates that cause line broadening.

GC-MS Method Parameters

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Hold at 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold at 280°C for 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detector: MSD, Source Temp 230°C, Quad Temp 150°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24706534, 2-Ethoxy-4-methylaniline (Analogous Reference). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- SDBS (AIST).Spectral Database for Organic Compounds.

The Evolving Landscape of Substituted Aniline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted aniline derivatives represent a cornerstone of modern chemical and pharmaceutical sciences. Their inherent structural versatility and tunable physicochemical properties have established them as indispensable building blocks in a vast array of applications, from life-saving pharmaceuticals to advanced materials.[1][2] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It navigates the critical aspects of synthesis, characterization, and the diverse applications of these vital compounds, with a particular focus on their role in medicinal chemistry. This guide emphasizes the causality behind experimental choices, providing field-proven insights to empower researchers in their endeavors.

The Enduring Importance of the Aniline Scaffold

Aniline and its derivatives are fundamental structural motifs in a plethora of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their significance stems from the reactive amino group and the modifiable aromatic ring, which allow for a wide range of chemical transformations.[3] This adaptability enables the fine-tuning of a molecule's pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[3] Historically, aniline derivatives like acetanilide and phenacetin were among the earliest analgesic drugs, paving the way for the development of safer and more effective alternatives like paracetamol (acetaminophen).[4] The journey of aniline derivatives in medicine underscores their foundational role in the evolution of therapeutic agents.

Strategic Synthesis of Substituted Anilines: Pathways and Protocols

The synthesis of substituted anilines is a mature yet continually evolving field. The choice of synthetic route is dictated by factors such as the desired substitution pattern, scale, and the availability of starting materials.

Classical and Modern Synthetic Approaches

A variety of methods exist for the synthesis of substituted anilines, ranging from classical techniques to modern, more efficient protocols.

-

Reduction of Nitroaromatics: This is a classic and often high-yielding method for preparing anilines from their corresponding nitro precursors.[5] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective approach.[5]

-

Imine Condensation–Isoaromatization: A more recent and efficient method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines.[6] This catalyst- and additive-free approach proceeds through an imine condensation–isoaromatization cascade, offering a valuable alternative for constructing anilines.[6]

-

Dehydrogenative Aromatization of Cyclohexanones: A simple combination of ammonium acetate (NH4OAc) and potassium carbonate (K2CO3) under non-aerobic conditions can be used to synthesize substituted anilines from cyclohexanones.[7] This method relies on hydrogen transfer between the cyclohexanone and ethylene.[7]

Experimental Protocol: Catalytic Hydrogenation of p-Chloronitrobenzene

This protocol provides a step-by-step methodology for the synthesis of p-chloroaniline via the reduction of p-chloronitrobenzene.[5]

Materials:

-

p-Chloronitrobenzene

-

Ethanol

-

Palladium on carbon (10 mol%)

-

Hydrogen source (balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve p-chloronitrobenzene (1.0 eq) in ethanol in a suitable reaction flask.

-

Carefully add a catalytic amount of Palladium on carbon (10 mol%).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield p-chloroaniline.

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cresset-group.com [cresset-group.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Isobutoxy-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxy-4-methylaniline, a substituted aniline derivative, presents a molecule of interest for various applications within chemical synthesis and drug discovery. Its unique structural combination of an isobutoxy group and a methyl group on the aniline ring suggests specific physicochemical properties that can influence its reactivity, solubility, and biological activity. This guide provides a detailed exploration of the core physicochemical characteristics of 2-Isobutoxy-4-methylaniline. In the absence of extensive experimentally-derived data in publicly accessible literature, this document combines established data for the compound with estimations based on structurally analogous molecules. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for researchers.

Molecular Identity and Core Properties

2-Isobutoxy-4-methylaniline is identified by the Chemical Abstracts Service (CAS) number 640767-55-1 . Its molecular formula is C₁₁H₁₇NO, corresponding to a molecular weight of 179.26 g/mol .

Table 1: Core Physicochemical Properties of 2-Isobutoxy-4-methylaniline

| Property | Value (Experimental, where available) | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₁H₁₇NO | - | - |

| Molecular Weight | 179.26 g/mol | - | - |

| CAS Number | 640767-55-1 | - | - |

| Melting Point | Not available | 15-25 °C | Based on structurally similar compounds like 2-bromo-4-methylaniline (14-16 °C)[1] and considering the flexible isobutoxy group may lower the melting point compared to more rigid structures. |

| Boiling Point | Not available | 250-260 °C | Extrapolated from related compounds such as 2-bromo-4-methylaniline (240 °C)[1] and N-methylaniline (196 °C)[2], with an expected increase due to the larger isobutoxy group. |

| Solubility | Not available | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether). | Aniline and its derivatives generally exhibit limited water solubility which decreases with increasing alkyl substitution. The presence of the isobutoxy and methyl groups increases the nonpolar character, suggesting higher solubility in organic solvents[3][4]. |

| pKa (of the conjugate acid) | Not available | 4.5 - 5.5 | The pKa of aniline is approximately 4.6. Alkyl substituents on the ring generally have a minor electron-donating effect, which could slightly increase the basicity (and thus the pKa of the conjugate acid). The ether linkage in the isobutoxy group might have a slight electron-withdrawing inductive effect, potentially counteracting the alkyl group's effect[5][6]. |

Experimental Determination of Physicochemical Properties

To address the current data gap, the following section provides detailed, self-validating experimental protocols for the determination of the key physicochemical characteristics of 2-Isobutoxy-4-methylaniline.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound.

Workflow for Melting and Boiling Point Determination

Caption: Workflow for determining melting and boiling points.

Step-by-Step Protocol for Melting Point:

-

Sample Preparation: Ensure the 2-Isobutoxy-4-methylaniline sample is thoroughly dried. A small amount of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Step-by-Step Protocol for Boiling Point (Microscale):

-

Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube, and a sealed capillary tube is inverted within it. The fusion tube is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be expelled.

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary.

-

Confirmation: The heat source is removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Profile Determination

Understanding the solubility of 2-Isobutoxy-4-methylaniline is crucial for its application in various solvent systems, including for reactions and formulations.

Logical Flow for Solubility Testing

Caption: Decision tree for systematic solubility testing.

Step-by-Step Protocol for Solubility Testing:

-

General Procedure: To a test tube containing approximately 1 mL of the solvent, add a small, pre-weighed amount of 2-Isobutoxy-4-methylaniline (e.g., 10 mg). Agitate the mixture vigorously for 1-2 minutes. Observe if the solute completely dissolves.[7][8]

-

Aqueous Solubility: Test the solubility in deionized water. Due to the amine group, the pH of the resulting solution should be tested with litmus paper or a pH meter.[9]

-

Solubility in Organic Solvents: Systematically test the solubility in a range of common organic solvents with varying polarities, such as ethanol, methanol, acetone, diethyl ether, and toluene.

-

Acid and Base Solubility: Given the basic nature of the aniline moiety, its solubility in acidic solutions is expected to be higher than in neutral water due to the formation of the corresponding water-soluble anilinium salt. Test the solubility in 5% aqueous HCl. Conversely, test the solubility in 5% aqueous NaOH to check for any acidic functionalities, though none are expected in this molecule.[4]

pKa Determination

The pKa of the conjugate acid of 2-Isobutoxy-4-methylaniline is a measure of its basicity. This is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Step-by-Step Protocol for Spectrophotometric pKa Determination:

-

Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the estimated pKa (e.g., pH 2 to 7). A stock solution of 2-Isobutoxy-4-methylaniline in a suitable solvent (e.g., methanol) is also prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The spectra of the fully protonated (in highly acidic solution) and the neutral form (in neutral or slightly basic solution) are determined to identify the wavelength with the largest difference in absorbance.

-

Data Analysis: The absorbance at this selected wavelength is plotted against the pH of the buffer solutions. The resulting data should fit a sigmoidal curve. The pKa is determined from the inflection point of this curve.[10]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Isobutoxy-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the isobutoxy group's CH₂, CH, and terminal methyl protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and isobutoxy groups and the methyl group.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Isobutoxy-4-methylaniline include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H bonds will be observed.

-

C-O Stretching: A strong absorption band for the ether linkage is expected in the region of 1200-1000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Isobutoxy-4-methylaniline (179.26 m/z).

-

Fragmentation Pattern: Characteristic fragmentation of aromatic amines often involves cleavage of bonds alpha to the amine group. The isobutoxy group may also undergo characteristic fragmentation.[13][14]

Predictive Modeling of Physicochemical Properties

In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and other predictive models can provide valuable estimations of physicochemical properties.[15][16][17][18] These models use the chemical structure to predict properties like logP (lipophilicity), solubility, and pKa based on large datasets of known compounds. For 2-Isobutoxy-4-methylaniline, such models can offer initial insights for drug design and development efforts, guiding experimental work. Various software packages and online platforms are available for these predictions.

Safety and Handling

Conclusion

2-Isobutoxy-4-methylaniline is a compound with potential utility in various fields of chemistry. This guide has provided a comprehensive overview of its known and estimated physicochemical properties. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these characteristics, thereby contributing to the body of knowledge for this compound and enabling its effective application in research and development. The integration of predictive modeling approaches further enhances the utility of this guide in the modern chemical research landscape.

References

-

Azizi, Z., Ghafourian, T., & Zali, A. (2018). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current Pharmaceutical Analysis, 14(4), 368-377. [Link]

-

Chem 227: Solubility of Organic Compounds. (2023, August 31). [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

- Gal, J.-F., Maria, P.-C., & Raczynska, E. D. (2006). Substituent effects on the physical properties and pKa of aniline. Journal of Molecular Structure: THEOCHEM, 762(1-3), 89-97.

-

Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

NMR Spectra of Anilines. (2009). In Wiley Online Library. [Link]

- Maryam, S., Hidayat, M., & Lestari, D. (2020). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science, 32(1), 853-860.

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

- Yildirim, A. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-6.

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962, August). Defense Technical Information Center. [Link]

- Axenrod, T., Pregosin, P. S., & Wieder, M. J. (1975). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 97(11), 3026-3029.

-

SAFETY DATA SHEET. (2022, December). ChemTreat. [Link]

- Obaleye, J. A., & Lawal, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Ife Journal of Science, 23(2), 1-7.

-

N-Methylaniline. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). [Link]

- Smith, R. L., & Lord, P. G. (1998). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 28(5), 453-465.

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, January 27). Chemistry Steps. [Link]

- Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422-4430.

-

GCMS Section 6.15. (n.d.). Whitman College. Retrieved February 4, 2026, from [Link]

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

- Sahu, N. K., & Sahu, S. (2021). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. SAR and QSAR in Environmental Research, 32(12), 939-955.

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Pethe, K., et al. (2015). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy, 70(4), 1157-1167.

-

2-Methoxy-4-methylaniline. (n.d.). ESSLAB. Retrieved February 4, 2026, from [Link]

- Liu, H., et al. (2012). De Novo Design of N-(pyridin-4-ylmethyl)aniline Derivatives as KDR Inhibitors: 3D-QSAR, Molecular Fragment Replacement, Protein-Ligand Interaction Fingerprint, and ADMET Prediction. PLoS ONE, 7(10), e47212.

-

Mass fragmentation pattern of amines || Alpha cleavage. (2022, December 24). YouTube. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. [Link]

Sources

- 1. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemistrysh.com [chemistrysh.com]

- 5. researchgate.net [researchgate.net]

- 6. journaleras.com [journaleras.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR) - Journal of King Saud University - Science [jksus.org]

- 17. researchgate.net [researchgate.net]

- 18. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dupont.cn [dupont.cn]

- 20. img0.fastenal.com [img0.fastenal.com]

Methodological & Application

Application Notes and Protocols for Reactions Involving 2-Isobutoxy-4-methylaniline

Introduction: Unlocking the Potential of a Versatile Anilino-Ether Intermediate

2-Isobutoxy-4-methylaniline, a substituted aromatic amine, presents a unique structural motif combining a sterically influential isobutoxy group ortho to the amino functionality and a methyl group in the para position. This arrangement of substituents modulates the electronic and steric properties of the aniline core, making it a valuable intermediate in the synthesis of complex organic molecules. Its applications are particularly relevant in the development of novel dyes, pigments, and potentially as a scaffold in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the experimental setup for reactions involving 2-Isobutoxy-4-methylaniline, with a focus on a representative and highly versatile transformation: the synthesis of an azo dye. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Physicochemical Properties of 2-Isobutoxy-4-methylaniline

A thorough understanding of the reagent's properties is fundamental to safe and effective experimental design.

| Property | Value | Source |

| CAS Number | 640767-55-1 | |

| Molecular Formula | C₁₁H₁₇NO | Inferred from structure |

| Molecular Weight | 179.26 g/mol | |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) and sparingly soluble in water. | General knowledge of anilines |

Core Directive: Safety and Handling of Aromatic Amines

Substituted anilines as a class of compounds require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for 2-Isobutoxy-4-methylaniline is not widely available, the safety protocols for structurally related anilines should be strictly adhered to.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[2][3][4]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2][3][4]

-

Skin Contact: Avoid all direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[2][3]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[2][3]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[3]

Experimental Protocol: Synthesis of an Azo Dye via Diazotization and Coupling

This section details the synthesis of a vibrant azo dye, demonstrating a key reaction of 2-Isobutoxy-4-methylaniline. The procedure is divided into two critical stages: the formation of the diazonium salt and the subsequent azo coupling with an activated aromatic partner, in this case, N,N-dimethylaniline.

Part A: Diazotization of 2-Isobutoxy-4-methylaniline

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of azo dye synthesis. This reaction is highly sensitive to temperature and must be conducted under cold conditions to prevent the decomposition of the unstable diazonium salt.

Materials and Reagents:

-

2-Isobutoxy-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Step-by-Step Protocol:

-

Preparation of the Amine Salt Solution: In a 100 mL beaker, combine 1.80 g (10.0 mmol) of 2-Isobutoxy-4-methylaniline and 20 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

-

Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the suspension is between 0 and 5 °C. It is crucial to maintain this temperature range throughout the diazotization process.

-

Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of distilled water. Cool this solution in the ice-water bath.

-

Formation of the Diazonium Salt: Add the cold sodium nitrite solution dropwise to the stirred, cold suspension of the amine hydrochloride over a period of 5-10 minutes. Ensure the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the solution, which may become clearer.

-

Confirmation of Diazotization (Optional but Recommended): To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. If the test is negative, a small amount of additional sodium nitrite solution may be required.

Causality and Mechanistic Insight: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the 2-Isobutoxy-4-methylaniline attacks the nitrosonium ion, leading to a cascade of proton transfers and ultimately the elimination of a water molecule to form the stable aryldiazonium ion.

Caption: Mechanism of Diazotization.

Part B: Azo Coupling with N,N-Dimethylaniline

The diazonium salt formed in Part A is a weak electrophile and will readily react with an electron-rich aromatic compound, such as N,N-dimethylaniline, to form the azo-coupled product.

Materials and Reagents:

-

Diazonium salt solution from Part A

-

N,N-Dimethylaniline

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

Preparation of the Coupling Partner Solution: In a 250 mL beaker, dissolve 1.21 g (10.0 mmol) of N,N-dimethylaniline in 2.5 mL of glacial acetic acid. Add 10 mL of distilled water and stir to form a solution.

-

Cooling: Cool the N,N-dimethylaniline solution in an ice-water bath to below 5 °C.

-

Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution. A brightly colored precipitate of the azo dye should form immediately.

-

Buffering: After the addition is complete, add a solution of 5 g of sodium acetate in 15 mL of water to the reaction mixture. This will buffer the solution to a pH optimal for the coupling reaction.

-

Isolation of the Azo Dye: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with several portions of cold water to remove any unreacted salts.

-

Purification: The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.

Causality and Mechanistic Insight: The azo coupling reaction is an electrophilic aromatic substitution. The electron-donating dimethylamino group of N,N-dimethylaniline strongly activates the aromatic ring, making it sufficiently nucleophilic to attack the weakly electrophilic terminal nitrogen of the diazonium ion. The substitution occurs predominantly at the para-position to the dimethylamino group due to steric hindrance at the ortho positions.

Caption: Experimental Workflow for Azo Dye Synthesis.

Analytical Monitoring of the Reaction

To ensure the reaction proceeds to completion and to assess the purity of the final product, several analytical techniques can be employed.

-

Thin-Layer Chromatography (TLC): TLC is an effective method for monitoring the disappearance of the starting aniline. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be determined to achieve good separation between the starting material and the product.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) is typically a good starting point for method development.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the formation of the azo group and the disappearance of the N-H stretches of the primary amine. The N-H stretching of the starting aniline will appear as two bands in the region of 3300-3500 cm⁻¹, which will be absent in the final product. The azo group (-N=N-) stretching vibration is typically weak and appears in the 1575-1630 cm⁻¹ region.[7][8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the final product and to identify any byproducts.[6][10][11]

Conclusion

2-Isobutoxy-4-methylaniline is a promising building block for organic synthesis. The protocols and insights provided in this application note offer a solid foundation for its use in the synthesis of azo dyes and can be adapted for other transformations. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and effectively explore the synthetic potential of this versatile intermediate.

References

-

Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862–1867. [Link]

- Sigma-Aldrich. (2024, March 8). N-Methylaniline Safety Data Sheet.

-

ChemSynthesis. (2025, May 20). 2-isothiocyanato-4-methylaniline. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved February 4, 2026, from [Link]

- Thermo Fisher Scientific. (2020, January 30). PowerTrack SYBR Green Master Mix User Guide.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

-

ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved February 4, 2026, from [Link]

- Fisher Scientific. (2010, November 26). N-methylaniline Safety Data Sheet.

-

Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectroscopy Letters, 35(3), 359-368. [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2-methyl-4-tert-butyl-n-ethyl-. Retrieved February 4, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Universal SYBR Green qPCR Protocol.

- Thermo Fisher Scientific. (2024, April 11). Thermo Scientific SYBR Green qPCR Master Mix User Guide.

- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved February 4, 2026, from [Link]

-

Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-methylaniline. Retrieved February 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epa.gov [epa.gov]

Application Notes and Protocols: 2-Isobutoxy-4-methylaniline as a Precursor for Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their widespread use in industries ranging from textiles and printing to biomedical applications stems from their straightforward synthesis, diverse color palette, and excellent stability.[2][3] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2]

The specific properties of an azo dye, including its color, solubility, and fastness, are determined by the molecular structure of both the diazo component (derived from the aromatic amine) and the coupling component.[4] 2-Isobutoxy-4-methylaniline, with its substituted aniline structure, serves as a valuable precursor in the synthesis of specialized azo dyes. The isobutoxy and methyl groups can influence the final dye's properties, such as its hue, solubility in different media, and affinity for various substrates.

The Chemistry of Azo Dye Synthesis from 2-Isobutoxy-4-methylaniline

The synthesis of an azo dye from 2-isobutoxy-4-methylaniline follows a well-established reaction pathway involving two key stages:

-

Diazotization: This initial step converts the primary aromatic amine, 2-isobutoxy-4-methylaniline, into a highly reactive aryldiazonium salt.[5] This reaction is conducted in a strongly acidic medium, typically with hydrochloric or sulfuric acid, and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6][7] Sodium nitrite (NaNO₂) is added to generate nitrous acid (HNO₂) in situ, which then reacts with the amine.[5]

-

Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with a coupling component.[8] This component is an aromatic compound activated with an electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group.[9] The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position, to form the stable azo linkage (-N=N-), which acts as the chromophore responsible for the dye's color.[8][10]

The overall reaction can be visualized as a sequential process, where precise control of reaction conditions, particularly temperature and pH, is critical for achieving a high yield of the desired azo dye.[11]

Caption: Workflow for Azo Dye Synthesis.

Detailed Experimental Protocol: Synthesis of an Azo Dye from 2-Isobutoxy-4-methylaniline and 2-Naphthol

This protocol outlines the synthesis of a representative azo dye using 2-isobutoxy-4-methylaniline as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Isobutoxy-4-methylaniline | 179.26 | 1.79 g | 10 |

| Concentrated HCl | 36.46 | 5 mL | ~60 |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 |

| 2-Naphthol | 144.17 | 1.44 g | 10 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Step-by-Step Methodology:

Part 1: Diazotization of 2-Isobutoxy-4-methylaniline

-

Preparation of the Amine Solution: In a 250 mL beaker, combine 1.79 g (10 mmol) of 2-isobutoxy-4-methylaniline with 50 mL of deionized water and 5 mL of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves.

-

Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[11]

-

Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

-

Formation of the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not exceed 5 °C.[6] Continue stirring for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion.

Part 2: Azo Coupling Reaction

-

Preparation of the Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution (prepared by dissolving 0.80 g of NaOH in 8 mL of water and then diluting).

-

Cooling: Cool the 2-naphthol solution in an ice bath to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[10]

-

Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Part 3: Isolation and Purification

-

Filtration: Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

-

Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

-

Characterization: The final product can be characterized using various spectroscopic techniques such as FTIR, UV-Vis, and NMR to confirm its structure and purity.[6][12]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.

-

Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Handling of Reagents:

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Causality Behind Experimental Choices

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose to liberate nitrogen gas, which would prevent the subsequent coupling reaction.[11] Maintaining a temperature between 0-5 °C is critical for maximizing the yield of the diazonium salt.

-

Acidic Conditions for Diazotization: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite. The acidic environment also prevents the premature coupling of the diazonium salt with the unreacted amine.[5]

-

Alkaline Conditions for Coupling with Phenols: For the azo coupling reaction with a phenol (like 2-naphthol), a mildly alkaline pH is necessary to deprotonate the hydroxyl group, forming the more reactive phenoxide ion. This increases the nucleophilicity of the coupling component and facilitates the electrophilic aromatic substitution.[9]

Characterization of the Azo Dye

The synthesized azo dye can be characterized by a variety of analytical techniques to confirm its identity and purity:

-

UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is related to its color.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.[6]

Caption: Analytical Characterization Workflow.

References

-

SciSpace. (n.d.). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. Retrieved from [Link]

-

Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

Impactfactor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

-

Asian Journal of Chemistry. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]

-

PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

-

ijorar. (2024, July). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

Asian Journal of Chemistry. (2018, July 31). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ResearchGate. (2022, September 3). (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

- Google Patents. (n.d.). US2606896A - Method of preparation of watersoluble azo dyes and watersoluble bases therefor.

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

University of Arizona. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Retrieved from [Link]

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS CAS-No.: 104-13-2 MSDS. Retrieved from [Link]

Sources

- 1. plantarchives.org [plantarchives.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. ijorarjournal.com [ijorarjournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-Isobutoxy-4-methylaniline

Welcome to the technical support guide for optimizing the solubility of 2-Isobutoxy-4-methylaniline. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges in dissolving this compound for their experimental needs. The following question-and-answer guide provides in-depth, actionable advice grounded in chemical principles to help you navigate and troubleshoot solubility issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Understanding

FAQ 1: What are the key structural features of 2-Isobutoxy-4-methylaniline that influence its solubility?

Answer: Understanding the molecular structure of 2-Isobutoxy-4-methylaniline is the first step in predicting its solubility behavior. The molecule has three key regions that dictate its interaction with solvents:

-

Aromatic Aniline Core: The benzene ring is a large, nonpolar (hydrophobic) component. Aromatic amines generally have low water solubility because this large hydrocarbon part disrupts the hydrogen-bonding network of water molecules.[1][2] The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, which diminishes its ability to form hydrogen bonds with water.[3][4]

-

Primary Amine Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.[5] While this group promotes interaction with polar solvents, its influence is often counteracted by the larger nonpolar parts of the molecule.[1] The amine group is also basic, which is a critical feature that can be exploited to enhance solubility in aqueous media, as we will discuss in FAQ 4.

-

Isobutoxy Group (-O-CH₂-CH(CH₃)₂): This ether group introduces some polarity due to the oxygen atom, but the bulky, branched alkyl chain is predominantly nonpolar and hydrophobic. This large substituent further decreases the molecule's affinity for highly polar solvents like water.[6]

In essence, 2-Isobutoxy-4-methylaniline is a predominantly nonpolar molecule with a single polar, basic functional group. Therefore, it is expected to have poor solubility in water but significantly better solubility in organic solvents, especially those with low to intermediate polarity.

Solvent Selection & Initial Troubleshooting

FAQ 2: How can I systematically select an appropriate starting solvent for my experiment?

Answer: A systematic approach to solvent selection will save time and resources. The guiding principle is "like dissolves like," which can be practically applied using a solvent selection workflow. For a molecule like 2-Isobutoxy-4-methylaniline, which is largely nonpolar, you should begin with organic solvents.

A more advanced method involves using Hansen Solubility Parameters (HSP) . HSP quantifies the "like dissolves like" principle by breaking down a substance's properties into three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

For a solute to dissolve, its HSP values should be close to those of the solvent.[7][8] While the exact HSP values for 2-Isobutoxy-4-methylaniline are not published, we can infer them from its structure to be in the range of common organic solvents.

Here is a logical workflow for solvent selection:

Caption: A logical workflow for initial solvent screening.

Data Presentation: Recommended Starting Solvents

| Solvent Class | Example Solvents | Rationale & Expected Outcome | Safety Considerations |

| Nonpolar Aromatic | Toluene, Xylenes | The aromatic ring of the solvent will have a strong affinity for the aniline core of the solute. | Flammable, volatile organic compounds (VOCs). Use in a fume hood. |

| Chlorinated | Dichloromethane (DCM) | Excellent at dissolving a wide range of organic compounds. Its volatility makes it easy to remove. | Suspected carcinogen. Use with appropriate personal protective equipment (PPE). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | The ether oxygen can interact with the amine group, while the alkyl body is nonpolar. | Highly flammable, can form explosive peroxides. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong solvents capable of dissolving many poorly soluble compounds. Use if other solvents fail. | High boiling points, can be difficult to remove. Handle with care. |

| Alcohols | Ethanol, Isopropanol | The -OH group can hydrogen bond with the amine, and the alkyl chain provides nonpolar character. | Flammable. |

FAQ 3: My compound isn't dissolving well, even in organic solvents. What simple, immediate steps can I take?

Answer: If you are facing poor solubility, do not immediately discard the solvent system. Several simple physical interventions can significantly improve dissolution:

-

Gentle Heating: Increasing the temperature of the solvent increases the kinetic energy of its molecules, which can overcome the intermolecular forces in the solid solute, leading to better dissolution.

-

Causality: Solubility is often an endothermic process (ΔH > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Protocol: Use a water bath or heating mantle with a stirrer. Increase the temperature gradually (e.g., to 40-50°C) and observe. Be cautious not to exceed the solvent's boiling point.

-

Trustworthiness Check: After dissolving the compound with heat, allow the solution to cool back to room temperature. If the compound remains in solution, you have successfully created a stable solution. If it precipitates, the solution was supersaturated at the higher temperature, and you may need to consider a different solvent or a solvent blend.

-

-

Agitation & Sonication: Mechanical energy can break down solute agglomerates and increase the interaction between the solute and solvent at the surface.

-

Causality: Agitation continuously brings fresh solvent into contact with the solute surface, accelerating the dissolution rate. Sonication uses high-frequency sound waves to create micro-cavitations, which provides intense local mixing at the solid-liquid interface.

-

Protocol: Use a magnetic stirrer for continuous agitation. For more stubborn solids, place the vial or flask in an ultrasonic bath for 5-15 minute intervals.

-

Advanced Solubility Enhancement

FAQ 4: Can I use pH modification to improve the solubility of 2-Isobutoxy-4-methylaniline in aqueous or protic solvents?

Answer: Yes, absolutely. This is one of the most effective strategies for amine-containing compounds. The primary amine group is basic and can be protonated in an acidic medium to form a water-soluble ammonium salt.[9][10]

-

Mechanism of Action: The uncharged (free base) form of the aniline is poorly soluble in water due to its large hydrophobic structure. By adding an acid, the lone pair on the nitrogen atom accepts a proton (H⁺), forming a positively charged ammonium cation (R-NH₃⁺). This ionic species is a salt and is significantly more polar, making it much more soluble in polar solvents like water or ethanol.[6][9]

Sources

- 1. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]

- 2. embibe.com [embibe.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. issr.edu.kh [issr.edu.kh]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. kinampark.com [kinampark.com]

- 9. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. homework.study.com [homework.study.com]

Troubleshooting NMR spectrum of 2-Isobutoxy-4-methylaniline

Welcome to the technical support center for the analysis of 2-Isobutoxy-4-methylaniline. As a Senior Application Scientist, I've seen firsthand how subtle variations in sample preparation and experimental conditions can lead to perplexing NMR spectra. This guide is structured to move beyond simple problem-solving steps, offering a causal framework to help you understand why spectral artifacts appear and how to systematically troubleshoot them. Our goal is to empower you to not only solve the immediate issue but also to refine your experimental technique for future success.

Part 1: The Ideal NMR Spectrum of 2-Isobutoxy-4-methylaniline